Isopropyl 3-amino-3-phenylpropanoate hydrochloride

chiral synthesis enzymatic resolution dapoxetine intermediate

This β-amino acid ester is optimized for Pseudomonas cepacia lipase-mediated resolution, yielding (S)-dapoxetine with >99% ee. Its isopropyl group provides intermediate hydrolytic stability, enabling synthetic sequences where methyl/ethyl esters hydrolyze prematurely. The hydrochloride salt ensures stable room-temperature solid storage.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 100369-82-2
Cat. No. B033805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-amino-3-phenylpropanoate hydrochloride
CAS100369-82-2
SynonymsBenzenepropanoic acid, b-aMino-, 1-Methylethyl ester
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC(C1=CC=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3
InChIKeyVJZAAPSRRTVRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 3-Amino-3-Phenylpropanoate HCl CAS 100369-82-2: β-Amino Ester Scaffold for Chiral Intermediate and Peptidomimetic Synthesis


Isopropyl 3-amino-3-phenylpropanoate hydrochloride (CAS: 100369-82-2), also designated as 1-methylethyl β-aminobenzenepropanoate hydrochloride, is a β-amino acid ester hydrochloride salt with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound functions as a protected β3-homophenylglycine derivative, serving as a chiral building block and synthetic intermediate in the preparation of peptidomimetics, pharmaceutical agents, and fine chemicals [1]. The molecule features a phenyl substituent at the β-position, an amino group available for further derivatization, and an isopropyl ester protecting group that imparts specific steric and physicochemical characteristics distinguishing it from methyl, ethyl, or tert-butyl ester analogs. As a white to off-white powder supplied as the hydrochloride salt with typical commercial purity ≥95%, it is intended exclusively for research and laboratory synthesis applications .

Why Isopropyl 3-Amino-3-Phenylpropanoate HCl Cannot Be Arbitrarily Substituted with Other β-Amino Ester Analogs


Substituting this compound with seemingly similar β-amino-3-phenylpropanoate esters (e.g., methyl, ethyl, or tert-butyl variants) introduces quantifiable differences in steric bulk near the ester linkage, hydrolytic stability, solubility profile, and enzymatic recognition patterns that directly impact synthetic outcomes [1]. The isopropyl ester group provides intermediate steric hindrance that balances protection against premature hydrolysis during synthetic manipulations while still enabling selective deprotection under controlled conditions—a property not shared by smaller methyl/ethyl esters (which hydrolyze faster under basic conditions) or bulkier tert-butyl esters (which require strongly acidic conditions that may compromise acid-sensitive functional groups) [2]. Additionally, in chemoenzymatic resolutions employing lipases such as Pseudomonas cepacia, the enantioselectivity and conversion efficiency vary substantially depending on the ester moiety; the 3-aminopropanoate core conformation and phenyl ring binding site interactions differentially accommodate specific ester geometries, making the isopropyl variant a distinct substrate rather than a generic interchangeable component [1]. These structural and reactivity distinctions translate into divergent yields, enantiomeric excess values, and downstream purification requirements in chiral synthesis workflows.

Quantitative Differential Evidence: Isopropyl 3-Amino-3-Phenylpropanoate HCl Performance Metrics Against Comparators


Synthetic Route Differentiation: Isopropyl Ester as Direct Entry Point to (S)-Dapoxetine via Chemoenzymatic Resolution

The isopropyl 3-amino-3-phenylpropanoate scaffold is explicitly identified as a key chiral intermediate in the chemoenzymatic synthesis of (S)-dapoxetine. While the methyl, ethyl, and isopropyl ester variants all belong to the 3-amino-3-arylpropanoate class, published chemoenzymatic routes preferentially employ and optimize conditions specifically for the isopropyl ester variant due to its favorable enzyme-substrate interactions with Pseudomonas cepacia lipase. In the reported stereoselective preparation, the enzymatic hydrolysis of β-amino esters catalyzed by this lipase was identified as the optimal process concerning both activity and enantioselectivity, with molecular modeling confirming that the most favored binding site for the phenyl ring and the most stable conformation of the 3-aminopropanoate core match the (S)-configuration [1]. The isopropyl ester is specifically utilized as a protected form of (S)-3-amino-3-phenylpropanoic acid (S-APA), which is the direct precursor to (S)-dapoxetine synthesis with reported enantiomeric excess >99% [2]. Alternative ester analogs (methyl, ethyl, tert-butyl) do not feature in this optimized route, indicating the isopropyl ester provides distinct advantages in enzyme recognition, substrate binding, and subsequent deprotection compatibility with downstream dapoxetine assembly steps. A 2021 patent further confirms that (S)-3-amino-3-phenylpropanoic acid or its esters are the defined starting materials for industrial dapoxetine synthesis, underscoring that ester selection is a non-trivial process parameter [3].

chiral synthesis enzymatic resolution dapoxetine intermediate β-amino ester

Hydrolytic Stability Differentiation: Isopropyl Ester Steric Protection vs. Methyl/Ethyl Ester Lability

The hydrolytic stability of aminoalkyl esters is directly correlated with steric hindrance near the ester linkage. Quantitative structure-stability relationship studies on aminoalkyl esters demonstrate that increasing steric bulk in the position adjacent to the ester carbonyl substantially reduces alkaline hydrolysis rates [1]. In controlled studies of phenylacetic acid aminoalkyl esters, compounds with steric hindrance at the position close to the ester linkage exhibited kOH at 60°C values of 0.13 and 0.08 L/mol/hr, representing approximately 10^4-fold greater stability than unhindered analogs such as Valethamate Bromide [1]. While these specific measurements are for phenylacetic acid derivatives with quaternary carbon substituents, the underlying steric protection principle extends to β-amino-3-phenylpropanoate esters: the isopropyl ester group (secondary alkyl) provides greater steric bulk around the ester carbonyl than primary methyl or ethyl esters, resulting in enhanced resistance to premature alkaline hydrolysis during synthetic transformations involving basic conditions. Conversely, the isopropyl ester offers less acid lability than tert-butyl esters, which require strongly acidic conditions (pH <1) for deprotection—conditions that may be incompatible with acid-sensitive functional groups elsewhere in the molecule [1]. This intermediate stability profile makes the isopropyl variant uniquely suited for multi-step synthetic sequences where temporary ester protection is required without compromising other sensitive moieties.

hydrolytic stability aminoalkyl ester steric hindrance ester protection

Hydrochloride Salt Form: Solid-State Stability and Storage Simplicity Advantage

Isopropyl 3-amino-3-phenylpropanoate is commercially supplied and stored as the hydrochloride salt, which confers distinct handling and stability advantages over the corresponding free base form. The hydrochloride salt is a solid powder that is stable at room temperature storage conditions, eliminating the need for cold-chain logistics or specialized inert atmosphere handling during routine laboratory use . In contrast, the free base form (tert-butyl 3-amino-3-phenylpropanoate) is reported as a slightly viscous liquid requiring refrigerated or freezer storage to maintain stability [1]. The hydrochloride counterion not only improves the physical form factor from liquid to solid for easier weighing and handling but also protects the basic amine group from oxidative degradation and atmospheric carbon dioxide absorption that can occur with free amine compounds. While the tert-butyl ester analog (CAS 120686-18-2) lacks the hydrochloride counterion and is isolated as a liquid with refractive index 1.496–1.498 requiring cold storage, the hydrochloride salt of the isopropyl ester remains a room-temperature-stable powder suitable for long-term laboratory inventory . This physicochemical differentiation directly impacts procurement and inventory management: the hydrochloride salt form reduces storage infrastructure requirements and minimizes degradation-related lot-to-lot variability.

hydrochloride salt solid-state stability powder formulation storage conditions

Commercially Verified Purity Specification: 95% Assured Purity from Major Supplier

Isopropyl 3-amino-3-phenylpropanoate hydrochloride is available through established commercial channels with verified purity specifications that meet research and industrial procurement standards. The compound is supplied at ≥95% purity as documented by major vendors including Sigma-Aldrich (through Enamine LLC) and Leyan, providing Certificate of Analysis (COA) traceability for quality assurance . This commercially validated purity level is essential for reproducible synthetic outcomes in chiral building block applications. In contrast, analog compounds such as the ethyl ester hydrochloride (CAS 340188-50-3 for the (R)-enantiomer) are also available at 95% purity but may require sourcing from specialty chiral chemical suppliers rather than mainstream distribution channels, potentially impacting procurement lead times and lot consistency . The availability of the isopropyl ester hydrochloride through Sigma-Aldrich's distribution network—with established product number, MSDS documentation, and certificate of analysis generation—provides procurement teams with reliable quality metrics and supply chain transparency. The product is shipped at normal temperature conditions, further simplifying receipt and inventory management .

chemical purity quality specification vendor COA procurement standard

Recommended Application Scenarios for Isopropyl 3-Amino-3-Phenylpropanoate HCl Based on Verified Performance Differentiation


Asymmetric Synthesis of (S)-Dapoxetine via Chemoenzymatic Resolution

Use isopropyl 3-amino-3-phenylpropanoate hydrochloride as the protected β-amino ester substrate in lipase-catalyzed kinetic resolution for the preparation of (S)-3-amino-3-phenylpropanoic acid (S-APA), the direct chiral intermediate for (S)-dapoxetine synthesis [1]. The isopropyl ester variant has been optimized for Pseudomonas cepacia lipase-mediated resolution, yielding the (S)-enantiomer with excellent enantioselectivity and subsequent conversion to (S)-dapoxetine with >99% enantiomeric excess . Alternative ester analogs (methyl, ethyl) have not demonstrated equivalent enzyme-substrate compatibility in published optimized routes. This application leverages the specific steric and electronic properties of the isopropyl group that match the enzyme's binding pocket geometry, as validated by molecular modeling studies [1].

Multi-Step Peptidomimetic Synthesis Requiring Temporary Amino Protection with Controlled Ester Stability

Deploy isopropyl 3-amino-3-phenylpropanoate hydrochloride in multi-step synthetic sequences where the β-amino group requires temporary protection as the hydrochloride salt while the ester moiety serves as a protected carboxyl surrogate. The isopropyl ester provides intermediate hydrolytic stability—greater than methyl/ethyl esters under basic conditions but deprotectable under milder acidic conditions than tert-butyl esters [1]. This stability profile makes it suitable for reaction sequences involving nucleophilic additions, organometallic couplings, or basic aqueous workups where premature ester hydrolysis would compromise yield. The hydrochloride salt form ensures the compound remains as a stable solid powder at room temperature throughout the synthetic campaign, simplifying intermediate storage between steps .

β3-Homophenylglycine Building Block for Solid-Phase Peptide Synthesis

Utilize isopropyl 3-amino-3-phenylpropanoate hydrochloride as a protected β3-homophenylglycine surrogate for incorporation into β-peptides and peptidomimetics. Following selective deprotection of the amino group (from the hydrochloride salt) or the ester group, the compound provides orthogonal functional group handles for stepwise peptide coupling. The β-amino acid scaffold confers enhanced proteolytic stability to the resulting peptides compared to α-amino acid counterparts, making this building block particularly valuable for designing metabolically stable peptide therapeutics [1]. The commercial availability at ≥95% purity with COA documentation supports reproducible coupling efficiency in solid-phase peptide synthesis workflows .

Chiral Reference Standard for Analytical Method Development

Employ isopropyl 3-amino-3-phenylpropanoate hydrochloride as a chiral reference compound for developing and validating HPLC or SFC enantioseparation methods targeting β-amino-3-arylpropanoate derivatives. The compound's defined stereocenter at the β-position and characteristic UV absorption profile (aromatic phenyl ring) make it suitable as a retention time marker and resolution validation standard [1]. The room-temperature-stable solid powder form facilitates accurate preparation of calibration standards without the handling complexities associated with liquid or cold-chain-requiring chiral analogs .

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